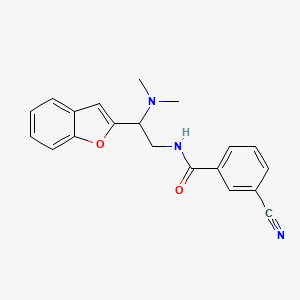

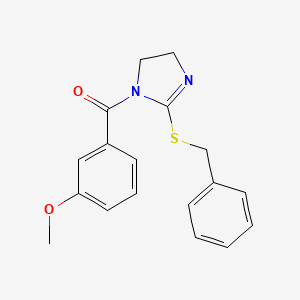

![molecular formula C19H23Cl2N3O3S2 B2476172 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-15-3](/img/structure/B2476172.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pro-apoptotic Activity and Anticancer Agents

Research has demonstrated the synthesis and evaluation of derivatives related to sulfamoylbenzamide structures for their potential as anticancer agents. For instance, compounds synthesized from indapamide, showing structural similarities, have been evaluated for pro-apoptotic activity against melanoma cell lines, indicating their potential application in cancer treatment research. These compounds have also been investigated as inhibitors of carbonic anhydrase isoforms, suggesting a broad spectrum of utility in cancer therapy research due to their enzyme inhibition capability (Ö. Yılmaz et al., 2015).

Unique Properties of Heterocyclic Compounds

Another area of application involves the synthesis and exploration of unique properties of heterocyclic compounds, which are crucial in developing new materials and chemicals with specific functions. For example, the creation and structural determination of compounds such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane highlight the ongoing research in understanding and utilizing the unique chemical behaviors of heterocycles in various applications, from material science to pharmacology (J. Nakayama et al., 1998).

Carbonic Anhydrase Inhibition

The study of aromatic sulfonamide inhibitors of carbonic anhydrases showcases the therapeutic potential of these compounds in treating conditions like glaucoma, edema, and epilepsy. The research on new aromatic sulfonamides reveals their nanomolar inhibitory activity against different isoenzymes of carbonic anhydrase, indicating the precision with which these compounds can be designed to target specific enzymes (C. Supuran et al., 2013).

Advanced Materials Development

The synthesis and study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, resulting in materials with high refractive indices and small birefringences, represent the compound's application in creating advanced materials. These materials' properties, such as good thermomechanical stabilities, make them suitable for optical and electronic applications, indicating the breadth of scientific research applications of related compounds (P. Tapaswi et al., 2015).

Anticonvulsant Activities

Research into 3-substituted 1,2-benzisoxazole derivatives has uncovered compounds with marked anticonvulsant activity, demonstrating the therapeutic research applications of sulfamoylbenzamide derivatives in neurological conditions. The optimization of these compounds' structures could lead to new treatments for epilepsy and related disorders (H. Uno et al., 1979).

Propriétés

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O3S2/c1-13-2-7-17-16(12-13)22-19(28-17)23-18(25)14-3-5-15(6-4-14)29(26,27)24(10-8-20)11-9-21/h3-6,13H,2,7-12H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTDOPMGIPAMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

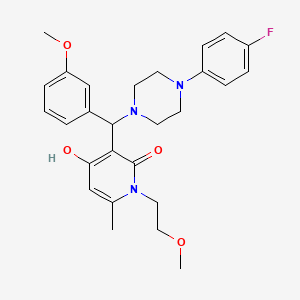

![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)

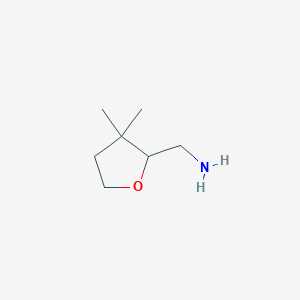

![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)

![N-(2-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2476102.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)